molecular formula C17H18N2O3 B5775413 N-[4-(acetylamino)phenyl]-4-ethoxybenzamide

N-[4-(acetylamino)phenyl]-4-ethoxybenzamide

Cat. No. B5775413
M. Wt: 298.34 g/mol
InChI Key: KCJVTZWCNWUCHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-4-ethoxybenzamide and related compounds often involves the acylation of aromatic amine groups followed by various functionalization reactions to introduce specific substituents such as ethoxy groups. For example, derivatives similar to N-[4-(acetylamino)phenyl]-4-ethoxybenzamide have been synthesized through reactions that include N-acylation and further functionalization to study their structure and properties (He et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(acetylamino)phenyl]-4-ethoxybenzamide derivatives has been determined using various spectroscopic methods such as NMR, MS, and IR, alongside X-ray diffraction techniques. These studies help in understanding the conformation, electronic distribution, and spatial arrangement of atoms within the molecule, which are crucial for its reactivity and interactions. The crystal structure often reveals significant insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to the stability and properties of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

N-[4-(acetylamino)phenyl]-4-ethoxybenzamide participates in various chemical reactions, including those that modify its structure and enhance its reactivity. These reactions can alter physical and chemical properties, making the compound suitable for specific applications. The reactivity can be influenced by the presence of functional groups, which can undergo substitution reactions, hydrolysis, and other chemical transformations (Szczepankiewicz et al., 2004).

Physical Properties Analysis

The physical properties of N-[4-(acetylamino)phenyl]-4-ethoxybenzamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various domains. These properties are determined by the compound's molecular structure and intermolecular forces. X-ray crystallography provides valuable data on the crystal packing and molecular geometry, which directly relate to its physical characteristics (Jedrzejas et al., 1995).

Chemical Properties Analysis

The chemical properties of N-[4-(acetylamino)phenyl]-4-ethoxybenzamide, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are defined by its functional groups and molecular structure. Understanding these properties is essential for predicting its behavior in chemical reactions and potential applications in synthesis or material science. Studies involving the reactivity and interactions of similar compounds provide insights into their chemical behavior and potential utility (Lindqvist et al., 1991).

properties

IUPAC Name

N-(4-acetamidophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-10-4-13(5-11-16)17(21)19-15-8-6-14(7-9-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJVTZWCNWUCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-ethoxybenzamide

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